molecular formula C13H13F5O B1672749 FKGK 11 CAS No. 1071000-98-0

FKGK 11

Cat. No.: B1672749
CAS No.: 1071000-98-0
M. Wt: 280.23 g/mol
InChI Key: ROPVXAWEVYWEQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FKGK 11 involves the preparation of polyfluoro ketonesThe reaction conditions typically involve the use of fluorinating agents and catalysts to achieve the desired selectivity and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

FKGK 11 primarily undergoes substitution reactions due to the presence of the pentafluoro group. The compound is stable under various conditions, but it can participate in reactions where the fluorine atoms are substituted by other nucleophiles .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .

Major Products

The major products formed from the reactions of this compound depend on the nucleophile used. For example, reactions with amines can yield amine-substituted heptanones, while reactions with thiols can produce thioether derivatives .

Mechanism of Action

FKGK 11 exerts its effects by selectively inhibiting the activity of calcium-independent cytosolic phospholipase A2 (iPLA2). This enzyme catalyzes the hydrolysis of fatty acids at the sn-2 position of glycerophospholipids, leading to the formation of free fatty acids and lysophospholipids. By inhibiting iPLA2, this compound prevents the release of these products, thereby modulating various cellular processes .

Properties

IUPAC Name

1,1,1,2,2-pentafluoro-7-phenylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F5O/c14-12(15,13(16,17)18)11(19)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPVXAWEVYWEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCC(=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648375
Record name 1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071000-98-0
Record name 1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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